H-D-Gln(Trt)-OH
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Overview
Description
H-D-Glutamine(Trityl)-OH: is a derivative of the amino acid glutamine, where the amino group is protected by a trityl group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The trityl group serves as a protecting group to prevent unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The compound is often synthesized using solid-phase peptide synthesis techniques. The trityl group is introduced to protect the amino group of glutamine during the synthesis.
Reaction Conditions: The synthesis typically involves the use of 2-chlorotrityl chloride resin, which is less acid-labile than trityl resin.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of H-D-Glutamine(Trityl)-OH involves the use of automated peptide synthesizers. These machines can handle large-scale synthesis with high precision and efficiency.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The trityl group can be removed under acidic conditions to yield the free amino group of glutamine.
Substitution Reactions: The compound can undergo substitution reactions where the trityl group is replaced with other protecting groups or functional groups.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.
Microwave-Assisted Reactions: Microwave irradiation is used to accelerate the reaction rates during the synthesis process.
Major Products Formed:
Free Glutamine: Upon deprotection, the major product is free glutamine.
Modified Peptides: The compound is used to synthesize various peptides with specific sequences and modifications.
Scientific Research Applications
Chemistry:
Peptide Synthesis: H-D-Glutamine(Trityl)-OH is widely used in the synthesis of peptides for research and therapeutic purposes.
Solid-Phase Synthesis: It is used as a building block in solid-phase peptide synthesis to create complex peptide structures.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides that are used to study protein-protein interactions and enzyme functions.
Biomarker Discovery: Peptides synthesized using H-D-Glutamine(Trityl)-OH are used in the discovery of biomarkers for various diseases.
Medicine:
Drug Development: The compound is used in the development of peptide-based drugs for the treatment of various diseases.
Vaccine Development: Peptides synthesized using this compound are used in the development of peptide-based vaccines.
Industry:
Biotechnology: The compound is used in the production of peptides for industrial applications, including enzyme production and biocatalysis.
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) for various drugs.
Mechanism of Action
Mechanism:
Protecting Group: The trityl group protects the amino group of glutamine during peptide synthesis, preventing unwanted reactions.
Deprotection: Under acidic conditions, the trityl group is removed to yield the free amino group, allowing the peptide to undergo further reactions.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for creating peptide chains.
Protein Interaction Pathways: Peptides synthesized using H-D-Glutamine(Trityl)-OH are used to study protein interaction pathways and enzyme mechanisms.
Comparison with Similar Compounds
H-D-Glutamine(tert-Butyl)-OH: Another derivative of glutamine with a tert-butyl protecting group.
H-D-Glutamine(Boc)-OH: A derivative of glutamine with a Boc (tert-butyloxycarbonyl) protecting group.
Comparison:
Protecting Group Stability: The trityl group is less acid-labile compared to the tert-butyl group, making it more suitable for certain synthesis conditions.
Synthesis Efficiency: The use of trityl group in H-D-Glutamine(Trityl)-OH allows for efficient synthesis of peptides under microwave-assisted conditions, which is not always possible with other protecting groups.
Properties
IUPAC Name |
(2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3.H2O/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29);1H2/t21-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMVWWMCFNOINR-ZMBIFBSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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